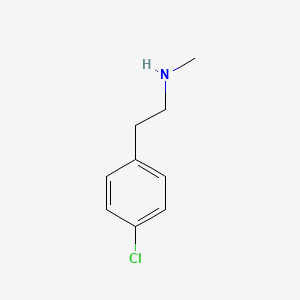

N-Methyl 4-chlorophenethylamine

説明

Historical Context and Early Research into N-Methyl 4-chlorophenethylamine (B57563) and Related Phenethylamines

The study of N-Methyl-4-chlorophenethylamine is best understood within the broader history of phenethylamine (B48288) research, which has evolved from the study of naturally occurring neurotransmitters to the synthesis of highly specific pharmacological tools.

The scientific exploration of substituted phenethylamines gained significant momentum in the latter half of the 20th century. A pivotal figure in this field was the biochemist and pharmacologist Alexander Shulgin, who, in the 1980s and 1990s, synthesized and documented hundreds of novel psychoactive compounds. unodc.org His work on ring-substituted series like the "2C" family (e.g., 2C-B) and amphetamine derivatives like the "D series" demonstrated how subtle changes to the phenethylamine molecule could lead to profound differences in effect. unodc.org This era marked a shift towards systematically exploring how structural modifications influence biological activity. Following this, researchers like David Nichols at Purdue University continued to investigate new generations of phenethylamines, further elucidating the potency of synthetic analogues compared to naturally occurring ones. unodc.org

Initial pharmacological studies sought to understand the structure-activity relationships (SAR) that govern how these molecules interact with biological systems. nih.gov Researchers found that substituted phenethylamines primarily exert their effects by modulating monoamine neurotransmitter systems, including those for dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). nih.gov Their mechanisms of action are diverse; some act as stimulants by blocking the reuptake of these neurotransmitters via their respective transporters (DAT, NET, and SERT), while others act as agonists at specific serotonin receptors. nih.gov The endogenous catecholamines, such as dopamine and epinephrine, which are themselves phenethylamine derivatives, provided a natural starting point for these investigations. nih.gov Early research established that the phenethylamine scaffold is a versatile template for designing compounds that can selectively target different components of monoaminergic neurotransmission. nih.govbiomolther.org

Research interest in halogenated phenethylamines, particularly chlorinated analogs, has been driven by their potent and often selective effects on the serotonin system. A key analog in this context is p-Chloroamphetamine (PCA), which lacks the N-methyl group. PCA became a widely used pharmacological tool for studying serotonin pathways. nih.gov Early studies showed that PCA is a potent serotonin-releasing agent, and this action is critically dependent on a functional serotonin transporter (SERT). nih.govnih.gov

The evolution of research led to investigations into the mechanisms that distinguish between compounds that simply release serotonin and those that also exhibit long-term neurotoxicity toward serotonin neurons. nih.gov This distinction is crucial for developing safer therapeutic agents and for understanding the molecular basis of drug-induced neurodegeneration. The focus shifted to comparing the precise actions of neurotoxic agents like PCA and MDMA with non-neurotoxic releasers like p-methylthioamphetamine (MTA) at the synaptic level. nih.gov The addition of an N-methyl group, as seen in N-Methyl-4-chlorophenethylamine, is a common strategy in medicinal chemistry to alter a compound's potency, selectivity, and metabolic stability, making it a logical step in the evolution of research on 4-chloro-substituted phenethylamines.

Role of N-Methyl 4-chlorophenethylamine as a Research Tool

As a specific chemical entity, N-Methyl-4-chlorophenethylamine serves as a precise tool for dissecting complex neurochemical processes. Its structure suggests a primary interaction with the serotonin system, similar to its close analog, PCA.

Utility in Serotonin System Studies

The primary utility of N-Methyl-4-chlorophenethylamine in research is as a probe for the serotonin system. Based on the well-documented effects of its parent compound, PCA, it is employed to study the mechanisms of serotonin release and transport. nih.gov

Key research applications include:

Investigating Serotonin Release: The compound can be used to trigger a rapid, widespread release of serotonin from nerve terminals, allowing researchers to study the downstream physiological and behavioral consequences of acute serotonin system activation. nih.gov

Probing Serotonin Transporter (SERT) Function: The activity of many phenethylamine-based releasing agents is dependent on their ability to be transported into the neuron by SERT. Therefore, N-Methyl-4-chlorophenethylamine can be used in experiments to assess the functional status of this transporter. Antagonism of its effects by known SERT inhibitors can confirm this mechanism of action. nih.gov

Distinguishing Mechanisms of Action: In comparative studies, N-Methyl-4-chlorophenethylamine can be used alongside other serotonergic agents to differentiate between various modes of action, such as pure reuptake inhibition (like sertraline), substrate-based release (like PCA), and receptor agonism. nih.govnih.gov This helps to build a more detailed understanding of the structural requirements for each type of pharmacological activity.

Application in Neurochemical Research Paradigms

Beyond its specific use in serotonin studies, N-Methyl-4-chlorophenethylamine is applicable in broader neurochemical research paradigms designed to map the effects of a substance on brain chemistry and function.

Common experimental paradigms include:

In Vitro Synaptosome Preparations: This model allows for the direct measurement of neurotransmitter release and reuptake in isolated nerve terminals. Using synaptosomes pre-loaded with radiolabeled serotonin, researchers can quantify the releasing potency of N-Methyl-4-chlorophenethylamine and compare it to other compounds. nih.gov

Neurochemical Analysis: Following administration of the compound, researchers can measure changes in the levels of monoamines and their metabolites (e.g., homovanillic acid for dopamine) in various brain regions, such as the striatum and cortex. nih.gov This provides a chemical signature of the drug's effect on neural circuits.

Receptor Binding Assays: These experiments determine the affinity of N-Methyl-4-chlorophenethylamine for various receptors and transporters. By testing its ability to displace radiolabeled ligands from their binding sites, scientists can create a detailed profile of its molecular targets. nih.gov

Table 1: Key Substituted Phenethylamines in Research

| Compound Name | Key Substitutions | Primary Research Focus |

|---|---|---|

| p-Chloroamphetamine (PCA) | 4-chloro | Serotonin releasing agent, tool for studying SERT, neurotoxicity model. nih.gov |

| 2C-B | 2,5-dimethoxy, 4-bromo | Structure-activity relationships of hallucinogenic phenethylamines. unodc.org |

| 4-Methylaminorex (4-MAX) | 4-methyl, N-methyl (within oxazole (B20620) ring) | Dopamine releasing properties and effects on neuropeptide systems. nih.gov |

| Sertraline | N-methyl, 3,4-dichloro (on naphthylamine) | Selective serotonin reuptake inhibition (SSRI). nih.gov |

Table 2: Pharmacological Actions of Selected Phenethylamine Derivatives

| Compound | Primary Mechanism | Key Transporter/Receptor Interaction |

|---|---|---|

| p-Chloroamphetamine (PCA) | Serotonin Releasing Agent | Substrate for Serotonin Transporter (SERT). nih.govnih.gov |

| Amphetamine | Stimulant | Dopamine and Norepinephrine Releasing Agent. unodc.org |

| 25D-NBOMe | Hallucinogen | Potent agonist at the 5-HT2A serotonin receptor. wikipedia.org |

Contributions to Understanding Monoamine Transporter Interactions

Direct research detailing the specific interactions of this compound with monoamine transporters is not extensively available in published academic literature. However, based on its chemical structure as a substituted phenethylamine, it is hypothesized to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). nih.gov These transporters are crucial transmembrane proteins that regulate the concentration of monoamine neurotransmitters in the synaptic cleft, thereby controlling the duration and intensity of neurotransmission. nih.govnih.gov

The interaction of phenethylamine derivatives with these transporters can generally be categorized in two ways: as substrates that are transported into the neuron, often triggering neurotransmitter release, or as inhibitors that block the reuptake of neurotransmitters. For instance, related compounds like 4-methylamphetamine act as non-selective substrates for DAT, NET, and SERT, causing the release of dopamine, norepinephrine, and serotonin. ontosight.ai The addition of different alkyl groups to the nitrogen atom of such compounds has been shown to modify their activity, sometimes converting a transportable substrate into a transporter inhibitor. ontosight.ai

The study of such compounds contributes to a deeper understanding of the structure-activity relationships that govern how a ligand interacts with a transporter. Research on analogous molecules helps to map the binding pockets of DAT, SERT, and NET and to understand the molecular mechanisms that lead to either substrate activity (release) or inhibitor activity (reuptake blockade). ontosight.ainih.gov This knowledge is fundamental to the field of neuropharmacology.

Current Landscape of this compound Research

The current research landscape for this compound is characterized by a need for foundational studies to elucidate its specific pharmacological profile. While it is recognized as a distinct chemical entity ontosight.ai, dedicated studies on its synthesis, characterization, and biological activity are not widespread.

Contemporary Academic Applications

Given the limited specific data, the contemporary academic application of this compound is largely theoretical, serving as a potential tool for neuropharmacological research. ontosight.ai Its primary value lies in its potential use as a research chemical to probe the function of monoamine transporters. nih.gov By systematically studying the effects of the 4-chloro and N-methyl substitutions, researchers could gain further insight into the structural requirements for ligand interaction with DAT, SERT, and NET. This could help in the design of more selective and potent molecules for therapeutic or research purposes.

Ongoing Investigative Trajectories

The main ongoing investigative trajectory for compounds like this compound involves basic pharmacological characterization. ontosight.ai Future research would likely focus on:

Synthesis and Purification: Developing and documenting efficient methods for its synthesis to ensure a reliable supply for research.

In Vitro Transporter Assays: Conducting binding affinity and functional uptake/release assays using cell lines that express human DAT, SERT, and NET to determine its potency and mechanism of action at each transporter.

Behavioral Pharmacology: In animal models, investigating its effects on locomotion, reward pathways, and other behaviors to understand its in vivo psychoactive profile.

These foundational studies are essential before any more complex applications can be considered.

Interdisciplinary Research Implications

The study of this compound and its analogs has implications for several interdisciplinary fields:

Medicinal Chemistry: The data from its interaction with monoamine transporters can inform the design of new compounds with specific pharmacological profiles, potentially leading to new therapeutics for conditions like depression, ADHD, or Parkinson's disease. wikipedia.orgnih.gov

Neuroscience: Understanding how this compound modulates monoaminergic systems can provide further insights into the neural circuits that underlie mood, cognition, and motivation. nih.gov

Toxicology and Forensic Science: As a phenethylamine derivative, it is relevant to the study of new psychoactive substances. Characterizing its pharmacology is important for identifying potential public health risks and for developing analytical methods for its detection. nih.govwww.gov.uk

In essence, while direct research on this compound is sparse, its structural characteristics place it at the intersection of several key areas of scientific investigation, highlighting its potential as a valuable tool for future research.

Structure

3D Structure

特性

IUPAC Name |

2-(4-chlorophenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSUCPDSYSXLEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544519 | |

| Record name | 2-(4-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38171-31-2 | |

| Record name | 2-(4-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Methyl 4 Chlorophenethylamine

Advanced Synthetic Routes for N-Methyl 4-chlorophenethylamine (B57563)

The preparation of N-methyl-4-chlorophenethylamine can be achieved through several modern synthetic methodologies, each offering distinct advantages in terms of efficiency, selectivity, and reaction conditions.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a powerful tool for the synthesis of amines. In the context of preparing N-methyl-4-chlorophenethylamine, this method can be applied in a two-stage process. Initially, a condensation reaction between nitrobenzene (B124822) and aniline (B41778) under alkaline conditions produces 4-nitrosodiphenylamine (B86041) and 4-nitrodiphenylamine. This mixture, without separation, undergoes catalytic hydrogenation. A two-stage catalytic system, employing a noble metal catalyst like palladium on carbon followed by a nickel catalyst, can achieve a high conversion rate of the nitro and nitroso intermediates to the desired amino group. google.com This process ultimately yields 4-aminodiphenylamine, which can be further modified to the target compound. google.com The use of a two-stage membrane separation system can help in the recovery of the catalysts, preventing the loss of fine catalyst particles. google.com

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines. masterorganicchemistry.com This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.commdpi.com For the synthesis of N-methyl-4-chlorophenethylamine, 4-chlorophenylacetone (B144124) would be reacted with methylamine (B109427) to form an intermediate imine, which is then reduced using a suitable reducing agent.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com NaBH₃CN is particularly effective as it can selectively reduce the imine in the presence of the starting aldehyde or ketone. masterorganicchemistry.com To avoid issues with cyanide in the final product or waste, NaBH(OAc)₃ can be used as an alternative. masterorganicchemistry.com

Recent advancements have explored the use of various catalysts to improve the efficiency and selectivity of reductive amination. For instance, amorphous Cobalt particles have been shown to catalyze reductive amination using hydrogen gas as the reductant and aqueous ammonia (B1221849) as the nitrogen source under mild conditions. organic-chemistry.org Additionally, half-sandwich iridium complexes have been utilized to catalyze the direct reductive amination of ketones with high selectivity towards primary amines. mdpi.com

A one-pot synthesis approach can also be employed, where the reduction of a nitro compound is followed by reductive amination. For example, nitrobenzenes can be reduced in the presence of 10% Pd/C and then undergo reductive amination with decaborane (B607025) (B₁₀H₁₄) to yield N-alkylaminobenzenes. organic-chemistry.org

Microwave-Assisted Synthesis in N-Methyl 4-chlorophenethylamine Preparation

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. anton-paar.comsphinxsai.com This technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture. anton-paar.com

In the context of synthesizing phenethylamine (B48288) derivatives, microwave irradiation can be applied to various reaction types, including N-alkylation and condensation reactions. For instance, the synthesis of 1-(4-chlorophenyl)-3,3-bis(methylthio)-2-(arylthio)prop-2-en-1-ones was achieved with significantly shorter reaction times and higher yields using microwave irradiation compared to conventional heating. Microwave-assisted synthesis has also been successfully employed for the preparation of sildenafil (B151) analogues and N-alkylated glycine (B1666218) methyl esters. sphinxsai.com The application of microwave energy can be particularly advantageous in solvent-free reactions or when using aqueous media, contributing to more environmentally friendly synthetic protocols. sphinxsai.comrasayanjournal.co.in

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Synthesis of 1-(4-chlorophenyl)-3,3-bis(methylthio)-2-(arylthio)prop-2-en-1-ones | 3 hours | 4 minutes | |

| Reductive amination of carbonyls with N-methylformamide | Not specified | 10 minutes | mdpi.com |

Stereoselective Synthesis and Chiral Resolution Techniques for Phenethylamines

The synthesis of specific stereoisomers of phenethylamines is crucial as different enantiomers can exhibit distinct pharmacological activities. mdpi.com Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

One approach to stereoselective synthesis involves the use of chiral auxiliaries. For example, (R)- or (S)-α-phenylethylamine (α-PEA) can be used as a chiral auxiliary in aldol (B89426) reactions to achieve high anti-aldol selectivity. mdpi.com Interestingly, the configuration of the α-PEA did not dictate the stereochemistry of the product in certain cases. mdpi.com

Another powerful technique is asymmetric catalysis. Copper-catalyzed enantioselective arylation of N-azaaryl aldimines using chiral phosphorus ligands derived from α-PEA has been reported for the synthesis of chiral secondary amines. mdpi.com Furthermore, photoassisted Ni-catalyzed reductive cross-coupling of tosyl-protected alkyl aziridines with (hetero)aryl iodides provides access to medicinally valuable β-phenethylamine derivatives. nih.gov This method, which uses an inexpensive organic photocatalyst, has shown that the reaction of an enantiopure aziridine (B145994) can proceed with minimal loss of enantioselectivity. nih.gov

Derivatization and Functionalization of the this compound Scaffold for Research

The β-phenethylamine backbone is a versatile scaffold that can be modified in numerous ways to explore structure-activity relationships (SAR) and develop new compounds with tailored properties. acs.orgbohrium.com

Modifications of the Phenethylamine Backbone

Modifications to the phenethylamine backbone can involve the introduction of various substituents on the aromatic ring, the alkyl chain, and the amino group. These modifications can significantly influence the compound's biological activity. biomolther.orgbiomolther.org

A metal-free, one-pot three-component synthesis allows for the creation of α,β-disubstituted tryptamines and phenethylamines. acs.org This method involves the in situ formation of aziridinium (B1262131) salts followed by a Friedel–Crafts reaction. acs.org Another strategy for derivatization is the Ni/photoredox-catalyzed cross-electrophile coupling of aliphatic aziridines with aryl iodides, which enables the introduction of diverse (hetero)aryl groups. nih.govbohrium.com

Halogenation and Other Aromatic Substitutions

The structure of N-Methyl-4-chlorophenethylamine features a chlorine atom at the para-position of the phenyl ring. This existing substituent significantly influences further electrophilic aromatic substitution reactions. The chlorine atom is an ortho-, para-directing group, while the N-methyl-ethylamine side chain is a deactivating group. In electrophilic aromatic substitution, the incoming electrophile is directed to the positions ortho to the existing chlorine atom (positions 2 and 6 on the aromatic ring).

The general mechanism for such substitutions, known as SNAr (nucleophilic aromatic substitution), involves a two-step addition-elimination process. nih.gov The rate of these reactions is influenced by the nature of the leaving group, with a typical reactivity order of F > Cl ≈ Br > I in activated aryl halides, a phenomenon referred to as the "element effect." nih.gov However, for certain substrates and nucleophiles, this order can change, indicating a shift in the rate-determining step of the mechanism. nih.gov

While specific studies on the further halogenation of N-Methyl-4-chlorophenethylamine are not extensively detailed, the principles of electrophilic aromatic substitution on chlorobenzene (B131634) derivatives provide a framework. The introduction of additional halogens would likely occur at the ortho positions relative to the existing chlorine, guided by the directing effects of the substituents. The reaction conditions would need to be carefully controlled to manage the deactivating nature of both the chloro- and the alkylaminoethyl- groups. scranton.edu

N-Alkylation and Other Amine Modifications

The secondary amine group in N-Methyl-4-chlorophenethylamine is a key site for chemical modification, particularly through N-alkylation. This process involves the introduction of an additional alkyl group to the nitrogen atom, converting the secondary amine into a tertiary amine.

Several methods are available for the N-alkylation of phenethylamines and related primary or secondary amines:

Reaction with Alcohols: A clean and efficient method utilizes alcohols as alkylating agents in the presence of an iridium catalyst. bath.ac.uk This reaction proceeds through a "borrowing hydrogen" mechanism, where the catalyst temporarily removes hydrogen from the alcohol to form an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the tertiary amine. bath.ac.uk

Reaction with Alkyl Halides: A traditional method involves reacting the amine with an alkyl halide (e.g., bromoethane (B45996) or iodomethane) in the presence of a base like potassium carbonate. la-press.orgsciencemadness.org The base neutralizes the hydrohalic acid formed during the reaction. A significant challenge with this method is controlling the extent of alkylation, as the reaction can proceed to form a quaternary ammonium (B1175870) salt. sciencemadness.org

Reductive Amination: This involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding alkylated amine. This is a common strategy for preparing α-phenylethylamines from acetophenones. mdpi.com

The table below summarizes various approaches to N-alkylation.

| Alkylating Agent | Catalyst/Base | Mechanism Type | Key Features |

| Alcohols | Iridium Complex | Borrowing Hydrogen | Clean, efficient, catalytic. bath.ac.uk |

| Alkyl Halides | Potassium Carbonate | Nucleophilic Substitution (SN2) | Classic method, risk of over-alkylation. la-press.orgsciencemadness.org |

| Aldehydes/Ketones | Reducing Agent | Reductive Amination | Forms a C-N bond and reduces in one pot. mdpi.com |

| Methanol | NHC-Ir(III) or NHC-Ru(II) Complex | Borrowing Hydrogen | Specific for N-methylation. nih.gov |

Other modifications to the amine group can include acylation to form amides or reactions to install protecting groups, which can be useful for directing reactivity elsewhere in the molecule or for purification purposes. clockss.org

Formation of Prodrugs and Metabolite Precursors

The concept of a prodrug involves chemically modifying a compound to form a new substance that, after administration, is converted into the active parent drug through metabolic processes. For an amine-containing compound like N-Methyl-4-chlorophenethylamine, prodrug strategies could involve converting the amine into an amide or a carbamate. These linkages can be designed to be cleaved by enzymes in the body, releasing the parent amine. While specific prodrugs for N-Methyl-4-chlorophenethylamine are not prominently described in the literature, the strategy is well-established. For example, 4-chlorokynurenine (B1664160) has been developed as a brain-penetrant prodrug that delivers its active metabolite, 7-chloro-kynurenic acid, to its target in the central nervous system. nih.gov

Synthesizing metabolite precursors is also a significant area of research. Halogenated amphetamines are known to undergo metabolic transformation in the body, and para-halogenation can significantly influence these pathways and the toxicological profile of the resulting metabolites. frontiersin.org For instance, para-chloroamphetamine has demonstrated distinct toxicological properties compared to its non-halogenated parent compound, which is linked to its metabolism. frontiersin.org Therefore, the synthesis of potential metabolites of N-Methyl-4-chlorophenethylamine is crucial for research into its metabolic fate and biological activity.

Reaction Mechanisms in this compound Synthesis and Degradation

Mechanistic Insights into Amine Reactions

The reactivity of the amine group in N-Methyl-4-chlorophenethylamine is central to its chemical behavior. The mechanisms of its reactions are diverse and depend on the reagents and conditions employed.

N-Alkylation with Alcohols: As mentioned, the iridium-catalyzed N-alkylation with alcohols operates via a "borrowing hydrogen" or hydrogen-transfer mechanism. bath.ac.uk The catalytic cycle begins with the oxidation of the alcohol to an aldehyde by the iridium complex. The aldehyde then undergoes condensation with the amine to form an imine intermediate. Finally, the iridium-hydride species, formed during the initial oxidation step, reduces the imine to the final N-alkylated amine, regenerating the catalyst. bath.ac.uknih.gov

Amine Deprotection: In multi-step syntheses, protecting groups are often used. The cleavage of a 4-(alkylamino)benzyl protecting group, for instance, proceeds via initial protonation of the weakly basic amide nitrogen by an acid like trifluoroacetic acid (TFA). clockss.org This protonation facilitates the cleavage of the benzyl-nitrogen bond. clockss.org

α-C-H Oxidation: Iron-catalyzed α-C-H oxidation of tertiary amines to amides offers another mechanistic point of interest. Detailed studies suggest this transformation does not follow a simple free-radical pathway but rather a more complex mechanism involving either a radical rebound within a coordinated substrate-catalyst complex or a concerted metalation-deprotonation process. researchgate.net

Side-Chain Lithiation and Electrophilic Trapping

Side-chain lithiation is a powerful synthetic tool for functionalizing the carbon chain of phenethylamines. This reaction involves the deprotonation of a C-H bond on the ethyl side chain using a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to create a nucleophilic carbanion. dntb.gov.ua The position of lithiation is directed by the substituents. For N-protected phenethylamines, lithiation typically occurs at the benzylic position (the carbon atom adjacent to the phenyl ring) due to the acidity of the benzylic protons. dntb.gov.ua

Once the lithiated intermediate is formed, it can be "trapped" by reacting it with a wide variety of electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net This strategy allows for the introduction of diverse functional groups onto the side chain.

The table below illustrates potential outcomes of this two-step process.

| Directing Group (on Nitrogen) | Base | Electrophile | Resulting Product Class |

| N,N-dimethylurea | s-BuLi/TMEDA | Benzaldehyde | β-hydroxy-phenethylamine derivative dntb.gov.ua |

| N-thiopivaloyl | s-BuLi | Aldehydes/Ketones | 2-substituted 3-hydroxyazetidines nih.gov |

| N-sulfonyl | s-BuLi/PMDETA | Aldehydes | syn-hydroxy aziridines rsc.org |

| N-benzylcarboxamide | BuLi/TMEDA | Varies | Benzylic or aromatic substitution mdpi.com |

The stereochemical outcome of the electrophilic trapping can be highly selective and is dependent on the nature of the directing group on the nitrogen, the base used, and the specific electrophile. nih.govrsc.org Deuterium labeling studies have shown that the initial deprotonation can occur with a degree of stereoselectivity, and the subsequent reaction with an electrophile may proceed with either retention or inversion of stereochemistry. nih.gov

Degradation Pathways Relevant to Research Purity and Stability

The stability and degradation of N-Methyl-4-chlorophenethylamine are critical factors for ensuring its purity in a research setting. Like other phenethylamines, it is susceptible to degradation through several pathways, primarily oxidation. The amine functionality can be oxidized, potentially forming corresponding hydroxylamines, oximes, or nitroso compounds.

The presence of the para-chloro substituent may also influence the molecule's stability and degradation profile. Halogenated compounds can be susceptible to dehalogenation under certain reductive conditions. Furthermore, the electronic properties of the chlorine atom can affect the reactivity of the aromatic ring towards oxidative or photolytic degradation. Studies on related para-halogenated amphetamines have shown that the type of halogen can impact cellular toxicity and effects on mitochondrial respiration, suggesting that the metabolic degradation pathways are influenced by the halogen substituent. frontiersin.org For example, 4-chloroamphetamine was found to cause significant ATP depletion in cells at concentrations where other derivatives did not, pointing to a unique metabolic or degradation pathway that impacts cellular bioenergetics. frontiersin.org Ensuring the stability of N-Methyl-4-chlorophenethylamine requires storage under inert, light-protected, and cool conditions to minimize oxidative and other degradation pathways.

Pharmacological and Neurochemical Research on N Methyl 4 Chlorophenethylamine

Receptor Binding and Efficacy Studies of N-Methyl-4-chlorophenethylamine

The precise pharmacological fingerprint of N-Methyl-4-chlorophenethylamine is defined by its binding affinity and functional activity at various neuronal targets. Research into its interactions with monoamine transporters and serotonin (B10506), dopamine (B1211576), and adrenergic receptors provides a window into its potential neurochemical effects.

Monoamine Transporter (DAT, NET, SERT) Interactions

The monoamine transporters for dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) are crucial for regulating the levels of these key neurotransmitters in the synapse. The interaction of N-Methyl-4-chlorophenethylamine with these transporters is a primary determinant of its pharmacological action.

While specific binding affinity (K_i) and uptake inhibition (IC50) values for N-Methyl-4-chlorophenethylamine are not extensively documented in publicly available scientific literature, the pharmacology of structurally related compounds offers valuable insights. For instance, the presence of a chlorine atom at the 4-position of the phenyl ring, as seen in 4-chloromethcathinone (4-CMC), has been shown to result in substrate activity at DAT, NET, and SERT. This suggests that N-Methyl-4-chlorophenethylamine may also interact with these transporters. Furthermore, halogenation of the aromatic ring in analogues of methylphenidate can enhance their affinity for the dopamine transporter. N-methylation of 4-methylamphetamine has been demonstrated to maintain its activity as a substrate at both DAT and SERT.

Table 1: Monoamine Transporter Interaction Data for Structurally Related Compounds

| Compound | Transporter | Activity (IC50/EC50) | Mechanism |

| 4-Chloromethcathinone | DAT, NET, SERT | Data not specified | Substrate |

| 3-Chloroamphetamine | Dopamine | 11.8 nM (EC50) | Releaser |

| 3-Chloroamphetamine | Serotonin | 120 nM (EC50) | Releaser |

This table presents data for compounds structurally related to N-Methyl-4-chlorophenethylamine to provide context for its potential interactions. Specific data for N-Methyl-4-chlorophenethylamine is not available.

Whether a compound acts as a reuptake inhibitor or a releasing agent at monoamine transporters is a critical distinction. Releasers, such as amphetamine, are transported into the presynaptic neuron and trigger the reverse transport of neurotransmitters. In contrast, uptake inhibitors block the transporter, preventing the reuptake of neurotransmitters from the synaptic cleft. The structural analog, 3-chloroamphetamine, has been identified as a potent releaser of both dopamine and serotonin. This finding suggests that N-Methyl-4-chlorophenethylamine might also function as a monoamine releasing agent, though direct experimental evidence is currently lacking.

Dopamine and Adrenergic Receptor Affinities

Beyond the monoamine transporters, direct interactions with dopamine and adrenergic receptors can also shape the pharmacological effects of a compound. Research on methylphenidate analogues has shown that N-methylation can influence binding to the dopamine transporter. Catecholamines themselves are known to interact with both dopamine and adrenergic receptors. However, specific binding affinities of N-Methyl-4-chlorophenethylamine for dopamine receptor subtypes (D1, D2, etc.) and adrenergic receptors (α and β) have not been reported in the scientific literature.

Neurochemical Impact and Neurotransmitter Dynamics

Effects on Serotonin Levels and Tryptophan Hydroxylase Activity

The neurochemical effects of compounds structurally related to N-Methyl-4-chlorophenethylamine, particularly concerning the serotonin (5-HT) system, have been a subject of investigation. A key area of this research involves the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting step in the biosynthesis of serotonin from the amino acid tryptophan. sysrevpharm.orgmdpi.com The activity of TPH is crucial for maintaining normal serotonin levels, and its inhibition can lead to significant depletion of this neurotransmitter. nih.gov

Research on 4-Chloro-DL-phenylalanine (PCPA), a compound closely related to N-Methyl-4-chlorophenethylamine, demonstrates this relationship clearly. PCPA is an inhibitor of tryptophan hydroxylase, and its administration leads to a substantial decrease in brain serotonin levels, in some cases by as much as 90%. nih.gov This inhibition of the primary enzyme for 5-HT synthesis directly impacts the availability of the neurotransmitter. sysrevpharm.orgnih.gov

Furthermore, studies have examined the metabolites of p-chlorophenylalanine methyl ester, including 2-(p-chlorophenyl)-ethylamine (PCPEA). In vitro experiments have shown that PCPEA can directly induce a significant release of serotonin from nerve terminal preparations (synaptosomes). nih.gov This finding is particularly relevant as it suggests that while the parent compound might decrease serotonin synthesis, its metabolite can actively promote its release, leading to complex effects on serotonergic transmission. In vivo studies with PCPA-methyl ester have indicated a higher turnover of serotonin, evidenced by significantly greater specific activity of the 5-HT metabolite 5-HIAA in both the telencephalon and brainstem of rats. nih.gov

The biosynthesis of serotonin begins with the conversion of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by TPH, which is then converted to serotonin. mdpi.com There are two forms of the enzyme, TPH1 and TPH2, with TPH2 being predominantly expressed in the neurons of the central nervous system. mdpi.com Factors that alter the expression or function of TPH2 can therefore have a profound impact on brain serotonin levels. sysrevpharm.org

Modulation of Dopaminergic and Noradrenergic Systems

Substituted phenethylamines are well-known for their modulation of the dopamine (DA) and norepinephrine (NE) systems, primarily through their interactions with the dopamine transporter (DAT) and the norepinephrine transporter (NET). wikipedia.orgnih.gov These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signal. Many phenethylamine (B48288) derivatives act as either inhibitors of these transporters or as substrates, leading to neurotransmitter release.

Research on N-alkylated analogs of 4-methylamphetamine (4-MA), which share structural similarities with N-Methyl-4-chlorophenethylamine, reveals specific interactions with DAT and NET. nih.gov For instance, N-methyl-4-MA acts as an efficacious substrate-type releaser at the dopamine transporter, meaning it is transported into the neuron and triggers the reverse transport, or efflux, of dopamine. nih.gov Similarly, the S(+) enantiomer of N-methyl-4-MA is a potent and effective releaser at DAT and NET. researchgate.net This modulation of dopaminergic and noradrenergic neurons is a key aspect of the pharmacological profile of many psychoactive phenethylamines. nih.gov The interaction can range from uptake inhibition to inducing neurotransmitter efflux, significantly altering the levels of dopamine and norepinephrine in the synapse. nih.govnih.gov

Studies on various cathinone (B1664624) derivatives, another class of phenethylamines, show that they are consistently potent inhibitors of norepinephrine uptake. nih.gov However, their effects on the dopamine versus serotonin transporters can vary significantly, highlighting the nuanced structure-activity relationships within this chemical class. nih.gov Some compounds, like the psychedelic phenethylamine 25I-NBOMe, have been shown to directly affect dopamine transmission in specific brain regions like the nucleus accumbens shell. nih.gov

Role of Metabolites in Neurochemical Effects

As previously mentioned, studies on D,L-p-chlorophenylalanine methyl ester (PCPA-methyl ester) have identified its metabolites, 2-(p-chlorophenyl)-ethylamine (PCPEA) and p-chlorophenylacetic acid (PCPAA), as having distinct effects. nih.gov In vitro analysis demonstrated that while PCPA itself had little direct effect on serotonin release, its metabolite PCPEA caused a substantial increase in the release of [³H]5-HT from brain tissue preparations. nih.gov This indicates that the neurochemical effects observed after administration of the parent drug may be, in part, mediated by its metabolites.

This principle is also observed with other neuroactive compounds. For example, long-term treatment of rats with N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) leads to significant changes in the metabolism of dopamine and serotonin. nih.gov The neurotoxicity of MPTP is famously attributed to its metabolite, MPP+ (1-methyl-4-phenylpyridinium), which is formed in the brain and selectively damages dopaminergic neurons. This underscores the critical importance of considering the bioactivation and metabolic pathways of a compound to fully understand its pharmacological and toxicological effects.

Structure-Activity Relationships (SAR) in N-Methyl 4-chlorophenethylamine (B57563) Analogs

The specific pharmacological actions of a phenethylamine derivative are determined by its chemical structure, including the nature and position of substituents on the phenyl ring, the sidechain, and the amino group. wikipedia.org Understanding these structure-activity relationships (SAR) is fundamental to medicinal chemistry.

Influence of N-Alkyl Chain Length on Transporter Interactions

The length of the alkyl group attached to the nitrogen atom (N-alkyl chain) in phenethylamine analogs has a profound impact on their interaction with monoamine transporters. Research on a series of N-alkylated 4-methylamphetamine (4-MA) analogs systematically investigated this relationship. nih.gov

The study examined compounds where the N-alkyl group was progressively lengthened from methyl to ethyl, propyl, and butyl. The findings revealed a clear trend: increasing the length of the N-alkyl chain resulted in a stepwise decrease in the potency of the compounds to inhibit uptake at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). nih.gov

Furthermore, the N-alkyl chain length determined whether the compound acted as a transporter substrate (a "releaser") or merely a blocker. N-methyl-4-MA was an effective substrate at DAT, inducing dopamine release. However, its longer-chain counterparts (N-ethyl, N-propyl, N-butyl) did not exhibit this effect. nih.gov At NET, both N-methyl and N-ethyl-4-MA acted as substrates, while the propyl and butyl analogs did not. nih.gov Interestingly, all the tested analogs acted as substrates at SERT, although the effect was very weak for the N-butyl version. nih.gov A related study confirmed that lengthening the N-alkyl chain can convert a compound from a potent, non-selective releaser at DAT and NET to a more selective SERT releaser. researchgate.net

Table 1: Effect of N-Alkyl Chain Length on Transporter Activity in 4-MA Analogs This table summarizes findings from studies on 4-methylamphetamine (4-MA) analogs, which are structurally similar to N-Methyl 4-chlorophenethylamine.

| N-Alkyl Group | DAT Activity | NET Activity | SERT Activity |

|---|---|---|---|

| Methyl | Substrate (Releaser) | Substrate (Releaser) | Substrate (Releaser) |

| Ethyl | Blocker | Substrate (Releaser) | Substrate (Releaser) |

| Propyl | Blocker | Blocker | Substrate (Releaser) |

| Butyl | Blocker | Blocker | Weak Substrate |

Data sourced from references nih.govresearchgate.net

Impact of Para-Chloro Substitution on Pharmacological Profile

The substitution of a chlorine atom, particularly at the para-position of the phenyl ring, is a common strategy in drug design that can significantly alter a compound's pharmacological properties. chemrxiv.org The chlorine atom is versatile; its electronic properties can allow it to act as an electron-withdrawing group or, depending on the context, mimic other groups. chemrxiv.org

In the context of phenethylamines, the position of a substituent is critical. For one series of derivatives, substitution at the ortho or meta positions enhanced activity, whereas para-substitution was found to reduce it. nih.gov However, the "para-chloro" analog is often a key starting point in medicinal chemistry exploration due to the relative ease of its synthesis and its ability to probe the effects of a halogen substituent. chemrxiv.org The introduction of a chlorine atom can influence a molecule's lipophilicity, metabolic stability, and ability to form specific interactions, such as halogen bonds, with its biological target. chemrxiv.org The precise impact of the para-chloro substitution on the pharmacological profile of N-Methyl-4-chlorophenethylamine would be relative to its non-chlorinated parent compound, N-methylphenethylamine, and is a result of these combined physicochemical changes.

Stereoselectivity in Receptor and Transporter Interactions

Many phenethylamine derivatives are chiral molecules, meaning they exist as two non-superimposable mirror images called enantiomers (e.g., (R)- and (S)-enantiomers). It is a well-established principle in pharmacology that these enantiomers can have significantly different biological activities, a phenomenon known as stereoselectivity. researchgate.net

This stereoselectivity is highly relevant to interactions with monoamine transporters. Studies on chiral phenylethylamine derivatives have shown that transporters can exhibit a distinct preference for one enantiomer over the other. nih.gov For example, in the case of N-methylated phenylethanolamine analogs like phenylephrine (B352888) and synephrine, the dopamine (DAT) and norepinephrine (NET) transporters preferentially transport the (R)-enantiomer. nih.gov Conversely, the serotonin transporter (SERT) showed a preference for the (S)-enantiomer of the related compound norphenylephrine. nih.gov

Research on the stereoisomers of N-alkyl-4-methylamphetamine (4-MA) further highlights this point. Across the series, the S(+) enantiomers were found to be the most potent. researchgate.net Specifically, S(+)-N-methyl-4-MA was a potent releaser at DAT, NET, and SERT. In contrast, its R(-) enantiomer was a less potent releaser. researchgate.net This demonstrates that the specific three-dimensional arrangement of atoms is critical for optimal interaction with the binding pocket of the transporter protein. The differences in activity between enantiomers can be substantial and are a key consideration in pharmacological research. researchgate.net

Computational Approaches to SAR Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and pharmacology, offering insights into the structure-activity relationships (SAR) of novel psychoactive compounds. Through methods like quantitative structure-activity relationship (QSAR) modeling and molecular docking, researchers can predict the biological activity of a molecule based on its chemical structure. These computational approaches are particularly valuable in the study of phenethylamine derivatives, a class of compounds known for their diverse pharmacological effects.

In the absence of direct, extensive empirical data for N-Methyl-4-chlorophenethylamine, computational models provide a framework for predicting its pharmacological profile. This is achieved by analyzing the effects of its key structural features: the phenethylamine backbone, the chloro-substituent at the fourth position of the phenyl ring, and the N-methyl group on the amine.

General QSAR studies on phenethylamines have established that various molecular descriptors can be correlated with their biological activity. For instance, global QSAR models have been developed to predict properties like the logP value, which influences a compound's ability to cross the blood-brain barrier, a critical step for psychoactivity. nih.gov These models utilize descriptors that account for the molecule's three-dimensional structure and electronic properties. nih.gov More specific to the psychoactive effects of phenethylamines, QSAR studies combined with quantum mechanics methods like Density Functional Theory (DFT) have been used to predict the psychotomimetic activity of substituted phenethylamines. nih.gov These studies highlight the importance of electronic and charge descriptors in determining the interaction of these compounds with their biological targets. nih.gov

The prediction of the SAR for N-Methyl-4-chlorophenethylamine can be further refined by examining computational and empirical data on closely related analogues. The primary structural determinants of its activity are the 4-chloro substitution on the phenyl ring and the N-methylation of the primary amine.

The presence of a halogen, specifically chlorine, at the para-position of the phenethylamine ring is known to significantly influence its interaction with monoamine transporters. Studies on substituted amphetamines have shown that para-halogenation, including with chlorine, tends to decrease affinity for the dopamine transporter (DAT) and increase affinity for the serotonin transporter (SERT). iupac.org This shift in selectivity is a crucial aspect of the SAR. For example, 4-chloroamphetamine (4-CA) is a potent serotonin-releasing agent, a property attributed to this para-chloro substitution. nih.gov

The second key structural feature is the N-methyl group. In general, N-methylation of phenethylamines can alter their pharmacological activity. nih.gov A direct comparison between 4-chloroamphetamine (4-CA) and its N-methylated counterpart, 4-chloromethamphetamine (4-CMA), reveals that N-methylation can modulate potency. While both compounds are potent serotonergic agents, studies have shown that 4-CMA is slightly less potent than 4-CA in producing long-term reductions in serotonin levels. koreascience.kr This suggests that the addition of the methyl group may slightly hinder the optimal interaction with the serotonin transporter.

Molecular docking simulations provide a more granular, three-dimensional perspective on how these structural features influence binding to specific protein targets, such as the monoamine transporters. Although direct docking studies on N-Methyl-4-chlorophenethylamine are not widely published, the principles can be inferred from studies on related ligands and homology models of the transporters. nih.govnih.gov For phenethylamine-type ligands, the protonated amine typically forms a key ionic interaction with a conserved aspartate residue in the transporter's binding site. The aromatic ring engages in hydrophobic and van der Waals interactions within a pocket formed by transmembrane helices. The nature and position of substituents on the phenyl ring, such as the 4-chloro group, will determine the precise fit and interaction energies within this pocket, thereby influencing binding affinity and selectivity.

The table below summarizes the predicted influence of the key structural moieties of N-Methyl-4-chlorophenethylamine on its interaction with monoamine transporters, based on data from related compounds.

| Structural Moiety | Predicted Influence on Monoamine Transporter Interaction | Supporting Evidence from Related Compounds |

| Phenethylamine Backbone | Forms the core scaffold for interaction with monoamine transporters. The ethylamine (B1201723) sidechain allows for proper positioning within the binding pocket. | General structure for all phenethylamine-based monoamine transporter substrates and inhibitors. |

| 4-Chloro Substitution | Increases selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT). iupac.org | 4-Chloroamphetamine (4-CA) is a potent serotonin-releasing agent. nih.gov Para-halogenation generally enhances serotonergic activity. iupac.org |

| N-Methyl Group | May slightly decrease potency at SERT compared to the primary amine analogue. | 4-Chloromethamphetamine (4-CMA) is slightly less potent than 4-chloroamphetamine (4-CA) in depleting serotonin. koreascience.kr |

By integrating these computational and comparative SAR insights, it is possible to construct a predicted pharmacological profile for N-Methyl-4-chlorophenethylamine. The compound is anticipated to act as a monoamine transporter ligand, with a pronounced selectivity for the serotonin transporter due to the 4-chloro substituent. The N-methyl group is expected to modulate this activity, potentially resulting in a slightly lower potency compared to its primary amine analogue, 4-chloroamphetamine. These predictions, derived from established computational and empirical principles, provide a valuable hypothesis for guiding future experimental investigation into the neurochemical and pharmacological effects of this compound.

Analytical and Bioanalytical Methodologies in N Methyl 4 Chlorophenethylamine Research

Chromatographic and Spectrometric Techniques for N-Methyl-4-chlorophenethylamine

Modern analytical chemistry relies heavily on the coupling of chromatographic separation with mass spectrometric detection to unambiguously identify and quantify substances like NM-4-CPA, even in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. nist.gov For phenethylamines, including NM-4-CPA, GC-MS provides excellent separation of isomers and yields characteristic mass spectra that aid in identification. rsc.org The electron ionization (EI) mode is commonly used, generating a reproducible fragmentation pattern that serves as a chemical fingerprint. unodc.org However, positional isomers can sometimes produce very similar mass spectra, which can present a challenge for unambiguous identification. nist.gov In such cases, tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity by monitoring specific precursor-to-product ion transitions, significantly reducing background noise and improving the limit of detection.

Challenges in GC-MS analysis can arise from the thermal lability of certain analytes or the co-elution of compounds with similar retention times. nist.govresearchgate.net To address these issues, derivatization is often employed to improve the thermal stability and chromatographic behavior of the target compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in forensic and clinical toxicology due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including those that are not amenable to GC-MS analysis. fda.gov.tw For the analysis of phenethylamines, LC-MS/MS methods are frequently developed to screen for a multitude of substances simultaneously in biological matrices like urine and blood. fda.gov.twthermofisher.com

Electrospray ionization (ESI) is a common ionization technique used in LC-MS, and for phenethylamines, the positive ionization mode typically yields intense protonated molecular ions ([M+H]+). nih.gov These precursor ions are then subjected to collision-induced dissociation (CID) to generate specific product ions for multiple reaction monitoring (MRM), which provides high specificity and sensitivity for quantification. nih.govmdpi.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography offers the advantage of providing highly accurate mass measurements, which can help in the elemental composition determination of an unknown compound and further confirm its identity. thermofisher.com

Table 1: Comparison of GC-MS and LC-MS/MS for Phenethylamine (B48288) Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Principle | Separation of volatile compounds in the gas phase followed by mass analysis. nist.gov | Separation of compounds in the liquid phase followed by mass analysis. fda.gov.tw |

| Analytes | Suitable for volatile and thermally stable compounds. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. fda.gov.tw |

| Ionization | Typically Electron Ionization (EI). unodc.org | Commonly Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.gov |

| Selectivity | Good, but can be limited by isomeric compounds with similar fragmentation patterns. nist.gov | Excellent, especially with tandem MS (MS/MS) for monitoring specific ion transitions. fda.gov.tw |

| Sensitivity | Generally good, but can be lower than LC-MS/MS for some applications. | High sensitivity, often reaching sub-nanogram per milliliter levels. fda.gov.tw |

| Derivatization | Often required to improve volatility and thermal stability. | Usually not required, simplifying sample preparation. fda.gov.tw |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including novel psychoactive substances. rsc.orgnih.gov While MS techniques provide information about the mass-to-charge ratio and fragmentation of a molecule, NMR provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within the molecule. nih.gov This allows for the determination of the precise connectivity of atoms and the stereochemistry of the molecule.

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental structural information. nd.eduyoutube.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish correlations between different nuclei and piece together the complete molecular structure. nd.edu The combination of mass spectrometry and NMR spectroscopy provides a powerful approach for the unambiguous identification and characterization of new chemical entities. nih.gov

Sample Preparation and Derivatization for Analytical Studies

The success of any analytical method heavily relies on the effectiveness of the sample preparation procedure. The goal is to isolate the analyte of interest from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection.

Extraction and Purification Procedures

For the analysis of NM-4-CPA in biological samples such as blood or urine, a robust extraction method is required to separate the analyte from complex matrix components. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. nih.govnih.gov Various sorbents can be used in SPE cartridges, and the choice depends on the physicochemical properties of the analyte and the matrix. For phenethylamines, hydrophilic-lipophilic balance (HLB) cartridges have been shown to provide good recoveries and reduce matrix effects. nih.gov

Liquid-liquid extraction (LLE) is another common technique used for sample preparation. It involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent and pH are critical parameters that need to be optimized to achieve efficient extraction.

Derivatization for Enhanced Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. In the context of GC-MS analysis of phenethylamines, derivatization is often performed to:

Increase volatility: By converting polar functional groups (like amines) into less polar derivatives, the volatility of the compound is increased, making it more suitable for GC analysis.

Improve thermal stability: Derivatization can protect thermally labile functional groups from degradation in the hot GC injector and column. researchgate.net

Enhance mass spectral characteristics: Derivatization can lead to the formation of derivatives with specific and high-intensity fragment ions, which can improve the sensitivity and selectivity of the MS detection.

Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride) and silylating agents. nih.gov For LC-MS analysis, while not always necessary, derivatization can sometimes be employed to improve ionization efficiency and chromatographic retention. nih.govnsf.gov

Method Validation and Quantitative Analysis in Research Settings

The validation of a bioanalytical method is a comprehensive process that demonstrates its suitability for its intended purpose. ich.org For the quantitative analysis of N-Methyl-4-chlorophenethylamine, a full validation would encompass the evaluation of selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, and stability. ich.org

A crucial aspect of any quantitative analytical method is its sensitivity. This is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

The Limit of Detection (LOD) represents the lowest concentration of N-Methyl-4-chlorophenethylamine that can be reliably distinguished from background noise, although not necessarily quantified with acceptable accuracy and precision. It is a measure of the method's ability to detect the presence of the analyte.

The Limit of Quantification (LOQ) is the lowest concentration of N-Methyl-4-chlorophenethylamine in a sample that can be determined with an acceptable level of accuracy and precision. ut.ee This is the practical lower limit for quantitative measurements in a research setting.

The determination of LOD and LOQ is typically based on the signal-to-noise ratio, where an S/N ratio of 3 is generally accepted for the LOD and 10 for the LOQ. Alternatively, these limits can be calculated from the standard deviation of the response and the slope of the calibration curve.

Hypothetical Data Table for LOD and LOQ

| Parameter | Description | Typical Method | Hypothetical Value (ng/mL) |

|---|---|---|---|

| LOD | Lowest detectable concentration | Signal-to-Noise (S/N) Ratio of 3:1 | 0.5 |

| LOQ | Lowest quantifiable concentration | Signal-to-Noise (S/N) Ratio of 10:1 | 1.5 |

Accuracy of an analytical method refers to the closeness of the measured value to the true value of the N-Methyl-4-chlorophenethylamine concentration. It is typically assessed by analyzing quality control (QC) samples prepared at known concentrations and is expressed as the percentage of recovery.

Precision describes the degree of agreement among a series of measurements of the same homogenous sample under the same conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of N-Methyl-4-chlorophenethylamine within a given range. This is determined by analyzing a series of calibration standards at different concentrations and is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.

Hypothetical Data Table for Accuracy, Precision, and Linearity

| Validation Parameter | Specification | Hypothetical Finding |

|---|---|---|

| Accuracy | Recovery within 85-115% | 98.5% at low QC, 102.1% at medium QC, 99.8% at high QC |

| Precision (Intra-day) | RSD ≤ 15% | RSD < 5% for all QC levels |

| Precision (Inter-day) | RSD ≤ 15% | RSD < 8% for all QC levels |

| Linearity (r²) | ≥ 0.99 | 0.9995 |

| Linear Range | Defined concentration range | 1.5 - 500 ng/mL |

Biological samples are complex matrices containing numerous endogenous and exogenous compounds that can interfere with the analysis of N-Methyl-4-chlorophenethylamine. Matrix effects refer to the alteration of the analyte's ionization efficiency due to co-eluting components from the matrix, leading to ion suppression or enhancement. nih.gov This can significantly impact the accuracy and precision of the method.

Interference studies are conducted to assess the method's selectivity and specificity . Selectivity is the ability to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. This is evaluated by analyzing blank matrix samples from different sources to ensure that no interfering peaks are observed at the retention time of N-Methyl-4-chlorophenethylamine.

The assessment of matrix effects typically involves comparing the response of the analyte in a post-extraction spiked sample with the response of the analyte in a neat solution at the same concentration.

Hypothetical Data Table for Matrix Effect Assessment

| QC Level | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-extraction Spike) | Matrix Effect (%) |

|---|---|---|---|

| Low | 55,000 | 53,900 | -2.0% (Suppression) |

| High | 545,000 | 553,000 | +1.5% (Enhancement) |

Preclinical Research Models and Toxicological Mechanisms of N Methyl 4 Chlorophenethylamine

In Vitro Research Models for N-Methyl-4-chlorophenethylamine Studies

In vitro models are crucial for the initial screening and mechanistic evaluation of drug-induced toxicity. These models allow for the controlled investigation of cellular and molecular responses to a substance.

Cell Line Selection and Differentiation for Neurotoxicity Assessment

The selection of an appropriate cell line is fundamental to the relevance and accuracy of in vitro neurotoxicity studies. Several cell lines are commonly employed due to their neuronal characteristics or their suitability for toxicological screening.

P19 Cells: These are embryonic carcinoma cells that can be differentiated into neurons and glial cells, providing a model for studying developmental neurotoxicity.

SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype, making it a widely used model for neurotoxicity studies.

PC12 Cells: Derived from a rat adrenal pheochromocytoma, these cells differentiate into a neuron-like phenotype in the presence of nerve growth factor, making them useful for studying neuronal differentiation and toxicity.

HEK293 Cells: Human embryonic kidney cells are often used in toxicology for their ease of culture and transfection, allowing for the study of specific protein functions and signaling pathways.

HepG2 Cells: A human liver carcinoma cell line, HepG2 cells are frequently used to assess hepatotoxicity, as the liver is a primary site of drug metabolism.

Assays for Cellular Viability and Mitochondrial Function

Assessing cellular viability and mitochondrial health is critical in determining a compound's toxic potential.

ATP Content: Assays that measure intracellular ATP levels are a direct indicator of cellular metabolic activity and viability. A decrease in ATP content often signifies mitochondrial dysfunction.

Mitochondrial Membrane Potential (MMP): The mitochondrial membrane potential is essential for ATP production. A collapse in MMP is an early indicator of apoptosis and cellular damage. mdpi.com Dyes like Rhodamine 123 are used to measure changes in MMP. mdpi.com

Evaluation of Oxidative Stress and Apoptosis Pathways

Many toxic compounds exert their effects by inducing oxidative stress and triggering programmed cell death (apoptosis).

Oxidative Stress: The generation of reactive oxygen species (ROS) can damage cellular components. Assays to measure ROS levels and the activity of antioxidant enzymes are standard in toxicological assessments.

Apoptosis Pathways: The process of apoptosis is regulated by a cascade of proteins. Key markers include the activation of caspases (e.g., caspase-3 and caspase-7), the cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins. mdpi.comnih.gov

Neuroinflammation and Glial Cell Interactions

Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, plays a significant role in the progression of neurotoxic damage.

Microglial Activation: In response to neuronal injury or inflammatory stimuli, microglia become activated and release a variety of signaling molecules.

Pro-inflammatory Mediators: Activated microglia release pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as other inflammatory molecules like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov The expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is also upregulated during neuroinflammation. nih.gov

In Vivo Research Paradigms Utilizing N-Methyl-4-chlorophenethylamine

In vivo studies are essential for understanding the systemic effects of a compound and its impact on complex physiological and behavioral processes.

Animal Models for Neurochemical and Behavioral Assessment

Rodent models are the most commonly used for in vivo assessment of neurotoxicity and behavioral effects.

Rodent Studies: Mice and rats are frequently used to study the effects of substances on the central nervous system. These studies can involve the administration of the compound followed by the assessment of various neurochemical and behavioral parameters.

Neurochemical Analysis: Following exposure, brain tissue can be analyzed to measure levels of neurotransmitters, their metabolites, and other neurochemical markers.

Behavioral Assessments: A range of behavioral tests can be employed to evaluate changes in locomotion, anxiety, cognition, and other behaviors that may be affected by the compound.

Assessment of Locomotor Activity and Conditioned Place Preference

Preclinical studies in animal models are crucial for understanding the behavioral effects of psychoactive substances. Locomotor activity assessment measures the stimulant or depressant effects of a compound on an animal's movement, while conditioned place preference (CPP) is a paradigm used to evaluate the rewarding or aversive properties of a drug. nih.gov

In the case of N-Methyl 4-chlorophenethylamine (B57563), research has primarily focused on its impact on locomotor activity. A study investigating the structure-activity relationships of various substituted phenethylamines, including those with a para-chloro substitution, provides insight into its stimulant properties. nih.gov In this research, the effects of several phenethylamines on ambulatory activity in mice were evaluated using automated photobeam analysis. nih.gov

The findings indicate that amphetamines with a para-chloro substitution, a category that includes N-Methyl 4-chlorophenethylamine, generally acted as more efficacious stimulants of locomotor activity compared to their unsubstituted counterparts. nih.gov This suggests that the addition of a chlorine atom at the fourth position of the phenyl ring enhances the compound's stimulant effects. The study demonstrated that all tested amphetamines stimulated locomotion in mice. nih.gov

It is important to note that while locomotor activity data exists, specific research on conditioned place preference for this compound is not detailed in the currently available scientific literature. The CPP paradigm is a standard model for assessing a drug's abuse potential, and the absence of such data for this specific compound represents a gap in the understanding of its full behavioral pharmacology. nih.gov

Below is a table summarizing the general findings on locomotor activity for para-chloro amphetamines from the aforementioned study.

| Compound Class | Effect on Locomotor Activity in Mice | Comparative Efficacy |

| Para-chloro amphetamines | Stimulated locomotion nih.gov | Tended to be more efficacious than unsubstituted amphetamines nih.gov |

Long-Term Neurotoxic Effects and Serotonergic Depletion

Specific preclinical data on the long-term neurotoxic effects and the potential for serotonergic depletion following the administration of this compound are not extensively detailed in the available scientific literature. While related halogenated amphetamines are known for their neurotoxic impact on serotonin (B10506) systems, dedicated studies on the N-methylated variant are scarce.

Brain Region-Specific Neurotransmitter Changes

Detailed in vivo studies characterizing the specific changes in neurotransmitter levels, such as dopamine (B1211576), serotonin, and norepinephrine (B1679862), within distinct brain regions following exposure to this compound are not presently found in the scientific research landscape. Such studies are critical for understanding the compound's full neurochemical profile.

Mechanisms of this compound-Induced Toxicity

The precise molecular and cellular mechanisms underlying the potential toxicity of this compound have not been fully elucidated in the scientific literature.

Serotonergic Neurotoxicity Pathways

While the broader class of para-chlorinated amphetamines is known to interact with the serotonin transporter (SERT), specific investigations into the detailed serotonergic neurotoxicity pathways initiated by this compound, including the roles of oxidative stress, metabolic activation, and inflammatory responses within serotonin neurons, are not available. nih.gov

Role of Dopamine in Neurotoxicity

The contribution of the dopamine system to the neurotoxic effects of this compound remains an area requiring investigation. Research has not yet clarified whether this compound induces toxicity through mechanisms involving dopamine transporter interactions, dopamine oxidation, or the formation of reactive quinone species in a manner similar to other amphetamine derivatives.

Mitochondrial Dysfunction and Cytotoxicity

The direct effects of this compound on mitochondrial function, such as the inhibition of the electron transport chain, the induction of mitochondrial permeability transition, or the generation of reactive oxygen species leading to cytotoxicity, have not been a subject of specific published research.

Impact of Hyperthermia on Toxicity

Elevated body temperature, or hyperthermia, is a critical factor known to exacerbate the toxic effects of various psychoactive substances. While direct studies on the interplay between hyperthermia and N-Methyl-4-chlorophenethylamine toxicity are not available, research on structurally analogous compounds provides significant insights into the potential mechanisms. Studies on 4-chloromethcathinone (4-CMC), a beta-keto analog of N-Methyl-4-chlorophenethylamine, have demonstrated that hyperthermia significantly enhances its neurotoxic properties. nih.gov

In preclinical in vitro models using human neuroblastoma SH-SY5Y cells, it was observed that increasing the temperature from a normal 37°C to a hyperthermic state of 40.5°C amplified the cytotoxicity of 4-CMC. nih.gov This enhanced toxicity is linked to mitochondrial dysfunction. The research indicated that 4-CMC impairs the function of the mitochondrial electron transport chain and boosts the production of reactive oxygen species (ROS). nih.gov These effects were notably accentuated under hyperthermic conditions. nih.gov

The cellular response to this combined insult involves the activation of defense mechanisms. Initially, hyperthermia was associated with the rapid expression of heat shock protein 70 (Hsp70), which offered partial protection against cell death in the early hours of exposure. nih.gov However, over a 24-hour period, the protective effects were insufficient to prevent cell death, even with the stimulation of autophagy, a cellular process for clearing damaged components. nih.gov The research concluded that mitochondrial toxicity, which is made worse by hyperthermia, is a key mechanism behind the neural toxicity of these compounds. nih.gov These findings suggest that hyperthermia likely plays a significant role in potentiating the toxicity of N-Methyl-4-chlorophenethylamine by similar mechanisms involving mitochondrial stress and oxidative damage.

Comparative Toxicity of Halogenated Phenethylamines

The toxicity of phenethylamine (B48288) derivatives can be significantly altered by the addition of substituents to the phenyl ring or the amine group. Preclinical research in Swiss male albino mice has provided valuable data on the acute toxicity of various halogenated and methylated phenethylamines, allowing for a comparative analysis.

Halogenation at the para-position of the aromatic ring has been shown to increase the acute toxicity of phenethylamine. A study comparing the lethal dose (LD) values demonstrates this trend. The parent compound, phenethylamine (PEA), has an LD50 of 226.7 ± 4.4 mg/kg. In contrast, its para-halogenated analogs exhibit lower LD50 values, indicating higher toxicity. For instance, para-chlorophenethylamine (p-Cl-PEA) has an LD50 of 146.7 ± 1.7 mg/kg. researchgate.net The toxicity of other para-halogenated phenethylamines falls within a relatively narrow range, with para-fluorophenethylamine (p-F-PEA) being the most toxic of the halogenated compounds studied, with an LD50 of 136.7 ± 1.7 mg/kg. researchgate.net

On the other hand, N-methylation of phenethylamine appears to result in a modest change in acute toxicity. N-methylphenethylamine (N-Me-PEA) has an LD50 of 200.0 ± 2.9 mg/kg, which is slightly less toxic than the parent phenethylamine. researchgate.net This suggests that while para-halogenation significantly increases toxicity, N-methylation has a less pronounced effect.